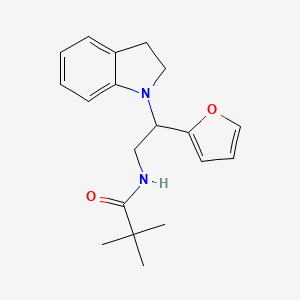

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)pivalamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)pivalamide is a structurally complex molecule featuring a pivalamide group (tert-butyl carbamate) linked to an ethyl chain substituted with both a furan-2-yl and an indolin-1-yl moiety.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)18(22)20-13-16(17-9-6-12-23-17)21-11-10-14-7-4-5-8-15(14)21/h4-9,12,16H,10-11,13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSVSUHUNVWGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, referencing diverse studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with indoline structures, followed by the introduction of a pivalamide moiety. The compound features a furan ring, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts. The indoline structure contributes to the compound's pharmacological profile, as indoles are often associated with various therapeutic effects.

Antitumor Activity

Research has indicated that derivatives containing indoline structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related indoline derivatives have shown that they can inhibit the growth of human acute promyelocytic leukemia (HL-60) cells with IC50 values as low as 0.07 µM . This suggests that this compound may also possess similar antitumor properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with signaling pathways such as Stat3 .

- Enzyme Inhibition : The furan moiety in related compounds has demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis. For example, certain derivatives showed IC50 values below 0.05 µM, indicating strong inhibitory effects .

- Molecular Interactions : Computational studies suggest that such compounds can bind to both catalytic and allosteric sites on target enzymes, enhancing their inhibitory effects .

Table 1: Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Indoline Derivative A | 0.07 | Apoptosis induction in HL-60 cells |

| Indoline Derivative B | 0.14 | Inhibition of Stat3 signaling |

| Furan-based Compound C | 0.043 | Tyrosinase inhibition |

| Furan-based Compound D | 0.28 | Mixed inhibition type on tyrosinase |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)pivalamide exhibit significant anticancer properties. For instance, indoline derivatives have shown promise in inhibiting the growth of various cancer cell lines, including HL-60 cells. A study reported that certain indoline derivatives had IC50 values below 1.1 µM, indicating potent antiproliferative effects .

Inhibition of Ferroptosis

Ferroptosis is a regulated form of cell death associated with various diseases, including neurodegenerative disorders. Research has highlighted the potential of compounds with similar structures to inhibit ferroptosis, thereby offering therapeutic benefits for conditions such as multiple sclerosis and Parkinson's disease . The mechanism involves reducing lipid peroxidation and maintaining cellular antioxidant levels.

Neuroprotective Effects

The neuroprotective properties of indoline derivatives have been explored in several studies. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The ability to modulate pathways involved in neuronal survival presents a compelling reason to further investigate this compound's neuroprotective capabilities.

Antimicrobial Activity

Compounds containing furan and indoline rings have demonstrated antimicrobial properties against various pathogens. The unique structure may enhance their ability to penetrate microbial membranes or interfere with essential microbial processes, making them candidates for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism or other disease states. For example, derivatives have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production, indicating possible applications in dermatological treatments .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Differences :

- Aromatic Core : The target compound uses furan and indoline, whereas pyridine derivatives (e.g., ) feature nitrogen-containing heterocycles. Pyridine’s basicity and electron-withdrawing nature contrast with furan’s oxygen-driven electron-rich properties.

Comparison with Indoline-Containing Compounds

Indoline derivatives in , such as N-(4-(6-(benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, share the indolin-1-yl group but are integrated into larger quinoline scaffolds.

Structural Contrasts :

- Core Complexity: The target compound’s ethyl-linked indoline-furan system is simpler compared to the multi-ring quinoline-indoline hybrids in .

- Functional Groups: The patent compounds include cyano, trifluoromethyl, and piperidine groups, which are absent in the target. These groups may enhance metabolic stability or modulate receptor affinity .

Comparison with Furan-Containing Pivalamide Derivatives

lists furan-based molecules like N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide, which share the furan core but lack pivalamide or indoline moieties.

Key Observations :

- Substituent Diversity : The target’s pivalamide group contrasts with the nitroethenyl and sulphanyl groups in , which may confer distinct redox or solubility profiles .

- Biological Implications : Furan’s electron-rich aromatic system in the target could enhance π-π stacking interactions, whereas nitro groups in compounds might confer electrophilic reactivity .

Physicochemical Properties of Similar Pivalamide Compounds

provides data on fluorinated pivalamide derivatives, highlighting substituent effects on physical properties:

Trends :

- Melting Points : Halogen substituents (Cl, Br) increase melting points compared to methyl groups, likely due to enhanced intermolecular forces . The target’s indoline-furan system may lower its melting point relative to halogenated analogs.

- Synthetic Yields : Bulky substituents (e.g., trifluoropropenyl) reduce yields (e.g., 30–78% in ), suggesting the target’s synthesis may face similar challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.